

Application Notes and Protocols for LPS-Stimulated Whole Blood Assays with GLPG3970

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GLPG3970

Cat. No.: B10830895

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and have emerged as critical regulators of the immune system.[1][2] **GLPG3970** exerts a dual immunomodulatory effect by suppressing the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF α), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3][4][5] This unique mode of action makes **GLPG3970** a compelling compound for investigation in various inflammatory and autoimmune diseases.[5]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system and is widely used in vitro to mimic inflammatory responses. The LPS-stimulated whole blood assay is a robust and physiologically relevant model to assess the immunomodulatory effects of compounds like **GLPG3970**. This document provides detailed application notes and protocols for conducting LPS-stimulated whole blood assays with **GLPG3970**.

Mechanism of Action of GLPG3970 in LPS-Stimulated Whole Blood

In the context of LPS stimulation, **GLPG3970**'s inhibition of SIK2 and SIK3 leads to the modulation of downstream signaling pathways that control cytokine gene expression. A key substrate of SIKs is the CREB-regulated transcriptional coactivator 3 (CRTC3).[6][7] When SIKs are active, they phosphorylate CRTC3, leading to its sequestration in the cytoplasm. By inhibiting SIK2 and SIK3, **GLPG3970** prevents the phosphorylation of CRTC3, allowing it to translocate to the nucleus.[6][7] In the nucleus, CRTC3 acts as a coactivator for the transcription factor CREB (cAMP response element-binding protein), which in turn enhances the transcription of the anti-inflammatory cytokine IL-10.[6][7] The suppression of pro-inflammatory cytokines like TNF α is also a downstream consequence of SIK inhibition, contributing to the overall anti-inflammatory profile of **GLPG3970**.

Data Presentation

The following tables summarize the quantitative data regarding the activity of **GLPG3970**.

Table 1: In Vitro Inhibitory Activity of **GLPG3970**

| Target | IC50 (nM) |
|--------|-----------|
| SIK1 | 282.8 |
| SIK2 | 7.8 |
| SIK3 | 3.8 |

Data sourced from a study on the discovery of **GLPG3970**.[\[1\]](#)[\[2\]](#)

Table 2: Effect of **GLPG3970** on Cytokine Production in LPS-Stimulated Human Whole Blood

| Cytokine | Effect | IC50 (nM) |
|--------------|------------|-----------|
| TNF α | Inhibition | 1000 |

Data represents the concentration at which **GLPG3970** inhibits 50% of TNF α production in LPS-stimulated human whole blood from healthy donors.[\[8\]](#)

Table 3: Effect of **GLPG3970** on Cytokine Production in LPS-Stimulated Human Primary Myeloid Cells

| Cell Type | Cytokine | Effect | IC50 (nM) |
|--|--------------|-------------------------|----------------|
| Monocytes | TNF α | Inhibition | 231 |
| Monocytes | IL-12 | Inhibition | 67 |
| Monocyte-derived Macrophages | TNF α | Inhibition | 365 |
| Monocytes & Monocyte-derived Macrophages | IL-10 | Dose-dependent increase | Not determined |

These in vitro studies on isolated primary human myeloid cells further characterize the immunomodulatory effects of **GLPG3970**.[\[8\]](#)

Experimental Protocols

Protocol 1: LPS-Stimulated Whole Blood Assay for Cytokine Measurement

This protocol outlines the procedure for stimulating fresh human whole blood with LPS in the presence of **GLPG3970** to measure the production of TNF α and IL-10.

Materials:

- **GLPG3970**
- Lipopolysaccharide (LPS) from E. coli O55:B5 (or other suitable serotype)
- RPMI 1640 medium
- L-glutamine
- Penicillin-Streptomycin solution

- Sodium Heparin vacutainer tubes
- Sterile 6-well or 24-well tissue culture plates
- Sterile polypropylene tubes
- Centrifuge
- CO2 incubator (37°C, 5% CO2)
- ELISA kits for human TNF α and IL-10
- Pipettes and sterile tips

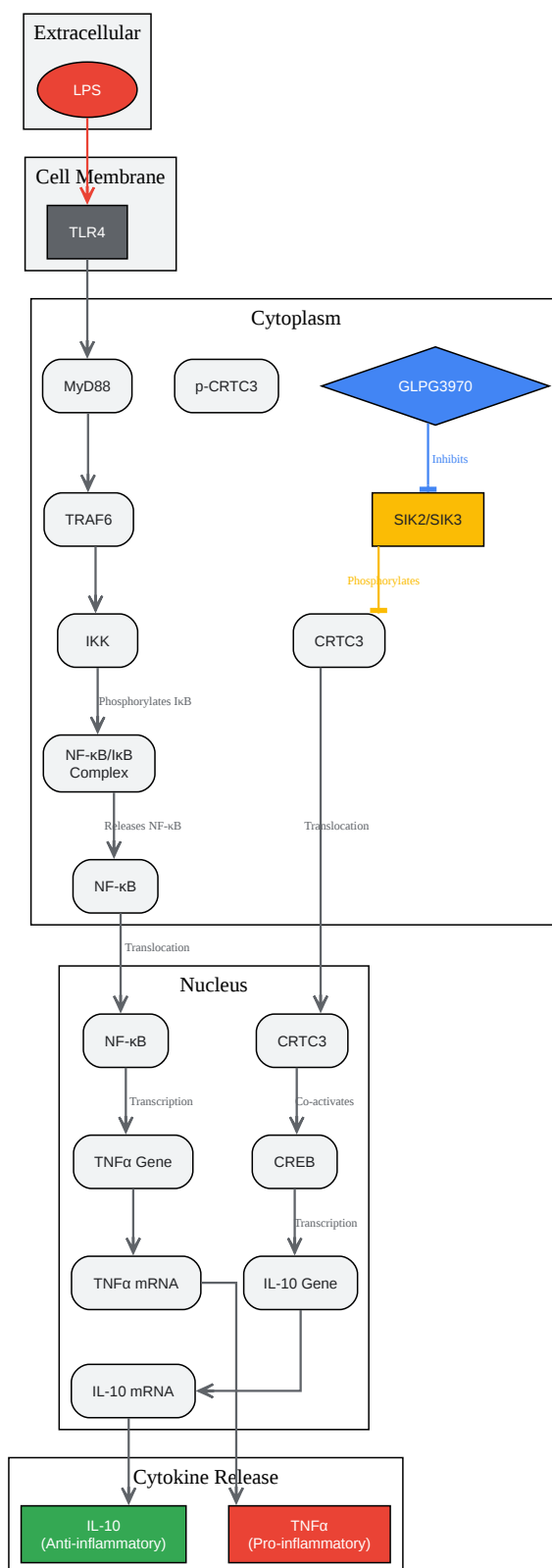
Procedure:

- **Blood Collection:** Collect venous blood from healthy volunteers into sodium heparin vacutainer tubes. Process the samples within one hour of collection.[\[9\]](#)
- **Preparation of **GLPG3970**:** Prepare a stock solution of **GLPG3970** in a suitable solvent (e.g., DMSO) and then make serial dilutions in RPMI 1640 medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically $\leq 0.1\%$).
- **Blood Dilution:** Dilute the heparinized whole blood 1:5 with RPMI 1640 medium supplemented with L-glutamine and penicillin-streptomycin.[\[9\]](#) For example, mix 1 mL of whole blood with 4 mL of supplemented RPMI 1640 medium.
- **Assay Setup:**
 - Add the diluted blood to the wells of a sterile tissue culture plate.
 - Add the desired concentrations of **GLPG3970** or vehicle control to the appropriate wells.
 - Include an unstimulated control (diluted blood with vehicle) and a stimulated control (diluted blood with vehicle and LPS).

- Pre-incubation with **GLPG3970**: Pre-incubate the plate at 37°C in a 5% CO₂ incubator for a suitable period (e.g., 30-60 minutes) to allow for the compound to interact with the cells.
- LPS Stimulation: Add LPS to the appropriate wells to achieve a final concentration of 1 ng/mL.[\[9\]](#)
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time will depend on the cytokine being measured:
 - For TNFα, incubate for 4-6 hours.[\[9\]](#)[\[10\]](#)
 - For IL-10, a longer incubation of 24 hours is recommended.[\[9\]](#)
- Sample Collection: After incubation, centrifuge the plates or transfer the contents of each well to microcentrifuge tubes and centrifuge at a speed sufficient to pellet the cells (e.g., 1000 x g for 10 minutes).
- Supernatant Storage: Carefully collect the supernatant from each well without disturbing the cell pellet and store at -80°C until cytokine analysis.
- Cytokine Measurement: Measure the concentrations of TNFα and IL-10 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizations

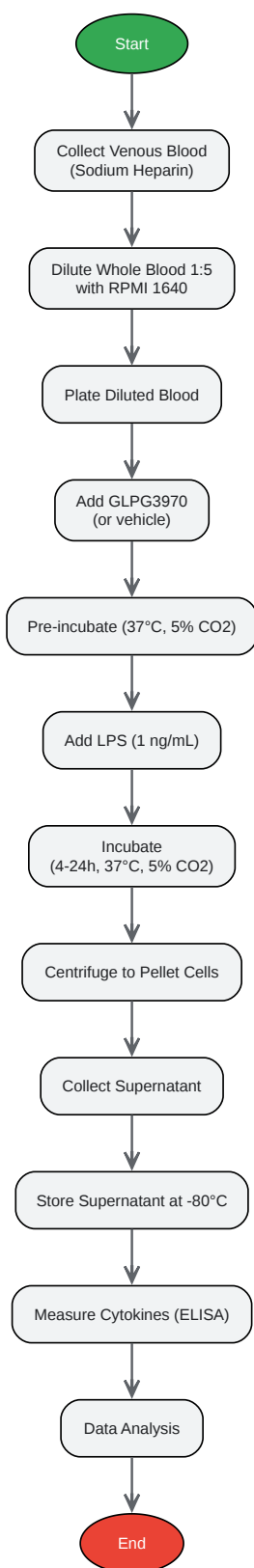
Signaling Pathway of GLPG3970 in an LPS-Stimulated Immune Cell



[Click to download full resolution via product page](#)

Caption: **GLPG3970** inhibits SIK2/SIK3, leading to CRTC3 nuclear translocation and modulation of cytokine expression.

Experimental Workflow for LPS-Stimulated Whole Blood Assay



[Click to download full resolution via product page](#)

Caption: Workflow for assessing **GLPG3970**'s effect on cytokine release in LPS-stimulated whole blood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Investigation of the First-in-Class SIK2/SIK3 Inhibitor GLPG3970 in Models of Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. glpg.com [glpg.com]
- 5. Effects of GLPG3970 on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy Adults: Two Open-Label, Phase I, Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-Stimulated Whole Blood Cytokine Production Is Not Related to Disease Behavior in Patients with Quiescent Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for LPS-Stimulated Whole Blood Assays with GLPG3970]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830895#lps-stimulated-whole-blood-assays-with-glpg3970>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com